molecular formula C9H13NO2 B13920670 2-Methoxy-3-propoxypyridine

2-Methoxy-3-propoxypyridine

Cat. No.: B13920670
M. Wt: 167.20 g/mol
InChI Key: LBZZFGDKPDVZSH-UHFFFAOYSA-N
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Description

2-Methoxy-3-propoxypyridine is a pyridine derivative featuring methoxy (-OCH₃) and propoxy (-OCH₂CH₂CH₃) substituents at the 2- and 3-positions, respectively. Alkoxy-substituted pyridines are of significant interest in organic synthesis and pharmaceutical chemistry due to their tunable electronic and steric properties. The methoxy group is a moderate electron-donating substituent, while the propoxy group introduces both electron-donating effects and steric bulk. Such substitution patterns influence reactivity in electrophilic aromatic substitution, hydrogen bonding, and solubility in organic solvents.

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

2-methoxy-3-propoxypyridine

InChI

InChI=1S/C9H13NO2/c1-3-7-12-8-5-4-6-10-9(8)11-2/h4-6H,3,7H2,1-2H3

InChI Key

LBZZFGDKPDVZSH-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(N=CC=C1)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-3-propoxypyridine typically involves the reaction of 2-methoxypyridine with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution reaction, resulting in the formation of 2-Methoxy-3-propoxypyridine .

Industrial Production Methods: Industrial production methods for 2-Methoxy-3-propoxypyridine are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-3-propoxypyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine N-oxides, while substitution reactions can introduce various functional groups into the pyridine ring .

Scientific Research Applications

2-Methoxy-3-propoxypyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-3-propoxypyridine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-Methoxy-3-propoxypyridine with analogous pyridine derivatives, focusing on substituent effects, synthetic yields, and structural features.

Key Findings:

Substituent Electronic Effects: Electron-withdrawing groups (e.g., NO₂): In , nitro-substituted pyridines exhibit strong deactivation of the aromatic ring, directing electrophilic attacks to specific positions. By contrast, 2-Methoxy-3-propoxypyridine’s alkoxy groups are electron-donating, increasing ring electron density and favoring electrophilic substitution at ortho/para positions relative to substituents . Steric Effects: The propoxy group at the 3-position introduces greater steric hindrance compared to smaller substituents (e.g., methoxy or nitro). This may slow reaction kinetics in nucleophilic substitutions or metal-catalyzed couplings .

Synthetic Considerations :

  • Methoxy groups are typically introduced via nucleophilic aromatic substitution (e.g., using methoxide ions under basic conditions), as seen in . Propoxy groups, however, may require more specialized reagents (e.g., propyl bromide with phase-transfer catalysts) due to their longer alkyl chain .
  • Yields for nitro-substituted analogs (80–95%) suggest efficient nitration protocols, while propoxy introduction might face challenges in regioselectivity and purification .

Functionalization Potential: Iodo-substituted analogs () highlight the utility of halogens in cross-coupling reactions (e.g., Suzuki-Miyaura). In contrast, alkoxy groups in 2-Methoxy-3-propoxypyridine could serve as directing groups for further functionalization or as hydrogen-bond acceptors in supramolecular chemistry .

Solubility and Physical Properties: Bulky substituents like benzyloxy () reduce solubility in polar solvents. The propoxy group in 2-Methoxy-3-propoxypyridine likely enhances solubility in nonpolar solvents compared to nitro or iodo analogs, though experimental data are needed .

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